![molecular formula C19H22FN5O2S B3004353 (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1286695-93-9](/img/structure/B3004353.png)
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
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Description
The compound contains several functional groups including an amino group, a pyrrolidine ring, an isothiazole ring, and a piperazine ring. The presence of these functional groups suggests that the compound could have a variety of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step processes that involve the formation of the heterocyclic rings (such as the pyrrolidine and isothiazole rings) and subsequent functionalization .Molecular Structure Analysis
The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the amino group could participate in reactions such as acylation or alkylation, while the isothiazole ring could undergo reactions like halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups and the overall structure of the molecule. For example, the presence of the polar amino group could increase the compound’s solubility in water .Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-amino-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-5-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c20-13-5-1-2-6-14(13)23-9-11-25(12-10-23)19(27)17-15(21)16(22-28-17)18(26)24-7-3-4-8-24/h1-2,5-6H,3-4,7-12,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUWQTGASCIHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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